4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol
Overview
Description
“4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C13H13FN2O and a molecular weight of 232.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol”, involves various methods including the Umemoto reaction and Balts-Schiemann reaction . The synthesis of phenols can be achieved through several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” consists of a pyridine ring attached to a phenol group through a methylene bridge. The pyridine ring carries a methyl group, and the phenol group is substituted with a fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” include a molecular weight of 232.25 . Other specific properties like boiling point and storage conditions are not provided .Scientific Research Applications
Antifungal Effects and Polymer Inclusion
A study on fluorinated phenol derivatives, including pyridine Schiff bases similar to 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, explored their synthesis, characterization, and antifungal properties. These compounds were tested for their antifungal activity against yeasts, and the inclusion of these compounds into epichlorohydrin-β-cyclodextrin polymers was found to enhance their solubility and antifungal effectiveness. This suggests potential applications in the development of new antifungal agents and drug delivery systems (Carreño et al., 2018).
Chemo-Sensing Applications
Another study focused on the use of salicylaldehyde-based hydrazones, including compounds structurally related to 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, for selective fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds demonstrated high selectivity towards Al3+ over other common metal ions and were investigated for their potential in living cells imaging, indicating their usefulness in biochemical and medical research, particularly in the detection of aluminum ions in biological systems (Rahman et al., 2017).
Future Directions
The future directions for “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” and similar compounds could involve their potential use in various applications due to their interesting physical, chemical, and biological properties . These could include their use in the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
4-fluoro-2-[(pyridin-4-ylmethylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-12-1-2-13(17)11(7-12)9-16-8-10-3-5-15-6-4-10/h1-7,16-17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRMUXVTMXOBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.